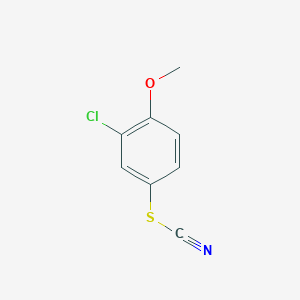

2-Chloro-1-methoxy-4-thiocyanatobenzene

Description

Properties

CAS No. |

89818-36-0 |

|---|---|

Molecular Formula |

C8H6ClNOS |

Molecular Weight |

199.66 g/mol |

IUPAC Name |

(3-chloro-4-methoxyphenyl) thiocyanate |

InChI |

InChI=1S/C8H6ClNOS/c1-11-8-3-2-6(12-5-10)4-7(8)9/h2-4H,1H3 |

InChI Key |

BWTPWIDNCMQOAC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)SC#N)Cl |

Origin of Product |

United States |

Preparation Methods

Using Aryl Iodonium Thiocyanate Salts

A highly efficient method involves the reaction of aryl thioethers with aryl iodonium thiocyanate salts under mild conditions. For example, a solution of the thioether precursor and [ArICN]OTf salt in acetonitrile at 60 °C under nitrogen yields thiocyanatobenzene derivatives with good to excellent yields (up to 93%) after purification by column chromatography. This method is applicable to various substituted benzenes, including chloro- and methoxy-substituted derivatives.

| Parameter | Condition |

|---|---|

| Solvent | Acetonitrile (CH3CN) |

| Temperature | 60 °C |

| Atmosphere | Nitrogen |

| Reaction time | 12 hours |

| Purification | Column chromatography (petroleum ether/ethyl acetate) |

This approach provides a clean conversion with well-characterized products confirmed by NMR and HRMS data.

Mechanochemical Thiocyanation via C–H Activation

Ammonium Thiocyanate and Ammonium Persulfate System

Mechanochemical methods have been developed to thiocyanate aryl compounds by grinding the substrate with ammonium thiocyanate and ammonium persulfate. This solvent-free approach uses ball milling at room temperature or mild heating, offering an environmentally friendly alternative.

- For substrates prone to polymerization (e.g., anilines), yields can be moderate due to side reactions.

- For less reactive substrates, yields range from 18% to 71%, with better results for electron-withdrawing group-substituted anilines.

Typical mechanochemical conditions:

| Parameter | Condition |

|---|---|

| Milling frequency | 25 Hz |

| Milling time | 1–2 hours |

| Reagents | Ammonium thiocyanate (1.5 equiv), ammonium persulfate (1.5 equiv) |

| Purification | Column chromatography |

This method is notable for its mildness and avoidance of solvents, but substrate scope and yields vary.

Cyanation of Thiols Using Hypervalent Iodine Reagents

Use of 1-Cyano-1,2-benziodoxol-3(1H)-one (CBX) and Derivatives

A general and practical method involves the cyanation of aromatic thiols to thiocyanates using hypervalent iodine reagents such as CBX or CDBX in the presence of bases like DBU. This method achieves high yields (up to 95%) and excellent functional group tolerance.

- The reaction proceeds rapidly at room temperature.

- The choice of base is critical to suppress disulfide formation.

- Solvent choice affects selectivity; tetrahydrofuran (THF) is preferred.

Representative reaction conditions and yields:

| Entry | Base | Solvent | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | DBU | THF | >95 | Minimal disulfide byproduct |

| 2 | TMG | THF | Moderate | Some disulfide formation |

| 3 | No base | THF | Low | Disulfide major product |

This method has been successfully applied to methoxy-substituted thiophenols, yielding 1-methoxy-4-thiocyanatobenzene analogs, which are closely related to the target compound.

Comparative Summary of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| Aryl Iodonium Salt Thiocyanation | [ArICN]OTf salt, CH3CN, 60 °C, 12 h | 75–93% | Mild, high yield, well-characterized | Requires specialized reagents |

| Mechanochemical Thiocyanation | Ammonium thiocyanate, ammonium persulfate, ball milling | 18–71% | Solvent-free, green chemistry | Variable yields, substrate-dependent |

| Thiol Cyanation with CBX | CBX or CDBX, DBU base, THF, room temp | >95% | Fast, high yield, broad scope | Requires thiol precursors |

| Halogenation + Methoxylation | Br2, para-chlorophenol, NaOMe, pyridine, reflux | >95% (intermediate) | High purity intermediates | Multi-step, precursor preparation |

Research Findings and Mechanistic Insights

- The electrophilic thiocyanation via iodonium salts proceeds through nucleophilic attack on the cyanide carbon, forming thioimidate intermediates that eliminate to yield thiocyanates.

- Mechanochemical methods rely on radical or oxidative pathways initiated by persulfate, with thiocyanate anion incorporation under grinding conditions.

- Cyanation of thiols with hypervalent iodine reagents involves nucleophilic substitution and oxidation steps, with base choice critical to suppress disulfide side products.

- The halogenation and methoxylation steps for precursor synthesis are well-established industrial processes with high reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-methoxy-4-thiocyanatobenzene can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or alkoxides.

Oxidation Reactions: The thiocyanate group can be oxidized to form sulfonyl or sulfinyl derivatives.

Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions

Substitution: Sodium methoxide (NaOCH3) in methanol

Oxidation: Hydrogen peroxide (H2O2) in acetic acid

Reduction: Hydrogen gas (H2) with a palladium catalyst

Major Products

Substitution: 2-Methoxy-4-thiocyanatoaniline

Oxidation: 2-Chloro-1-methoxy-4-sulfonylbenzene

Reduction: 2-Chloro-1-methoxy-4-aminobenzene

Scientific Research Applications

2-Chloro-1-methoxy-4-thiocyanatobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with sulfur-containing functional groups.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-Chloro-1-methoxy-4-thiocyanatobenzene exerts its effects depends on the specific application. In biological systems, the thiocyanate group can interact with various enzymes and proteins, potentially inhibiting their activity. The chlorine and methoxy groups can also influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Functional Group Reactivity

- Isothiocyanato vs. Thiocyanato : The compound 1-Chloro-2-isothiocyanato-4-methoxybenzene (CAS 82401-36-3) contains an isothiocyanato group (-N=C=S) at position 2, which differs from the thiocyanato (-SCN) group in the target compound. Isothiocyanates are highly reactive in nucleophilic additions and cycloadditions, making them valuable in peptide coupling and polymer chemistry .

- Isocyano Group: 2-Chloro-4-isocyano-1-methoxybenzene (CAS 920524-21-6) features an isocyano (-NC) group at position 4. Isocyano derivatives are less common but serve as ligands in catalysis and precursors for heterocyclic synthesis .

Substituent Position Effects

- Positional Isomerism: The substituent arrangement in 1-Chloro-2-isothiocyanato-4-methoxybenzene (Cl at 1, NCS at 2, OCH₃ at 4) results in distinct electronic and steric effects compared to the target compound.

Biological Activity

2-Chloro-1-methoxy-4-thiocyanatobenzene, a compound characterized by the presence of a thiocyanate group, has garnered attention in the field of medicinal chemistry due to its potential biological activities. The unique structural features of this compound may contribute to various pharmacological effects, making it a subject of interest for further research.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing thiocyanate groups. For example, derivatives similar to 2-Chloro-1-methoxy-4-thiocyanatobenzene have been shown to inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The mechanism often involves the modulation of inflammatory cytokines such as IL-6 and TNF-α, which are crucial in cancer progression .

Anti-inflammatory Effects

The anti-inflammatory activity of thiocyanate-containing compounds has been documented in several studies. The ability to reduce pro-inflammatory cytokines indicates that compounds like 2-Chloro-1-methoxy-4-thiocyanatobenzene may serve as potential therapeutic agents for inflammatory diseases. For instance, compounds exhibiting similar structures have demonstrated effectiveness in inhibiting TNF-α production in macrophage models .

Antimicrobial Activity

Thiocyanate derivatives are also recognized for their antimicrobial properties. Research indicates that these compounds can exhibit antibacterial, antifungal, and antiparasitic activities. The minimal inhibitory concentration (MIC) values reported for similar compounds suggest significant efficacy against various pathogens, making them candidates for developing new antimicrobial agents .

Case Study 1: Anticancer Activity Assessment

In a study evaluating the effects of benzothiazole derivatives on cancer cells, compounds with structural similarities to 2-Chloro-1-methoxy-4-thiocyanatobenzene showed substantial inhibition of cell growth in A431 and A549 cell lines. The study utilized assays such as MTT for cell viability and flow cytometry for apoptosis detection, confirming the compound's potential as an anticancer agent .

Case Study 2: Inflammatory Response Modulation

Another research effort focused on the impact of thiocyanate derivatives on inflammatory pathways. In vitro experiments demonstrated that certain derivatives could significantly lower IL-6 and TNF-α levels in RAW264.7 macrophages, suggesting their role in modulating immune responses .

Summary of Biological Activities

Q & A

Q. What are the recommended safety protocols for handling 2-chloro-1-methoxy-4-thiocyanatobenzene in laboratory settings?

- Methodological Answer : Handling requires strict adherence to safety practices:

- Use closed systems or local exhaust ventilation to minimize vapor exposure .

- Wear PPE including nitrile gloves, chemical-resistant lab coats, and safety goggles with side shields. Respiratory protection (e.g., NIOSH-approved vapor respirator) is advised if ventilation is inadequate .

- Store in a cool, dry, well-ventilated area away from oxidizing agents. Avoid prolonged storage due to potential decomposition hazards .

- Install emergency safety showers and eyewash stations nearby .

Q. How can the purity and structural identity of 2-chloro-1-methoxy-4-thiocyanatobenzene be verified?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., methoxy at position 1, thiocyanate at position 4).

- IR Spectroscopy : Detect characteristic SCN stretching (~2100–2050 cm) and C-O-C (methoxy) bands (~1250 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., CHClNOS, exact mass 199.5 g/mol) .

- HPLC/GC-MS : Assess purity and detect impurities using reverse-phase chromatography with UV detection.

Q. What synthetic routes are available for preparing 2-chloro-1-methoxy-4-thiocyanatobenzene?

- Methodological Answer : A plausible pathway involves:

- Step 1 : Chlorination of 1-methoxy-4-aminobenzene via diazotization followed by Sandmeyer reaction to introduce chlorine at position 2 .

- Step 2 : Thiocyanation using ammonium thiocyanate (NHSCN) in the presence of a bromine or iodine catalyst (e.g., HO/HBr system) to substitute position 4 .

- Optimization : Monitor reaction temperature (typically 0–5°C for diazotization) and stoichiometry (e.g., 1.2 equivalents SCN to avoid polysubstitution).

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the thiocyanate group in this compound?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing chlorine (position 2) and methoxy (position 1) groups polarize the aromatic ring, activating position 4 for nucleophilic substitution but deactivating it for electrophilic attacks.

- Steric Effects : The thiocyanate group’s linear geometry minimizes steric hindrance, enabling further functionalization (e.g., coupling reactions). Computational studies (DFT) can model charge distribution and predict sites for modifications .

Q. What strategies can resolve contradictions in reported spectral data for derivatives of 2-chloro-1-methoxy-4-thiocyanatobenzene?

- Methodological Answer :

- Comparative Analysis : Cross-reference NMR/IR data with structurally analogous compounds (e.g., 1-chloro-3-isothiocyanato-2-methoxybenzene ).

- Isotopic Labeling : Use N-labeled thiocyanate to confirm SCN vibrational modes in IR .

- Reproducibility : Standardize solvent and temperature conditions during spectral acquisition to minimize variability.

Q. How can the thermal stability of 2-chloro-1-methoxy-4-thiocyanatobenzene be evaluated under reaction conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature (typically >150°C for aryl thiocyanates).

- Dynamic DSC : Identify exothermic/endothermic events (e.g., thiocyanate rearrangement or decomposition).

- In Situ Monitoring : Use FTIR or Raman spectroscopy during heating to detect intermediate species (e.g., isothiocyanate formation) .

Q. What mechanistic insights govern the nucleophilic substitution at the thiocyanate group?

- Methodological Answer :

- Kinetic Studies : Vary nucleophile concentration (e.g., amines, thiols) and monitor reaction progress via HPLC.

- Isotope Effects : Compare / in deuterated solvents to distinguish between SN1/SN2 pathways.

- Computational Modeling : Simulate transition states to assess steric/electronic barriers to substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.